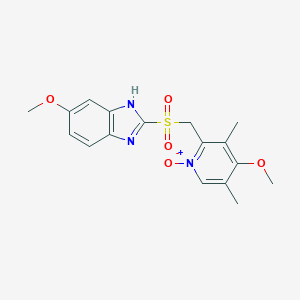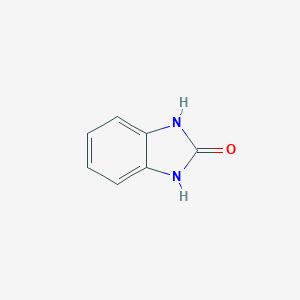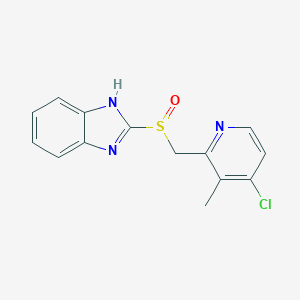
4-(4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl)-N,N-dimethyl-2,2-diphenylbutanamide
説明
Dehydro Loperamide is a Loperamide impurity.
科学的研究の応用
Pharmaceutical Reference Standards
Dehydro Loperamide serves as a certified reference material in pharmaceutical research, particularly in the quality control and method validation of drug formulations . Its role as a reference standard ensures the accuracy and consistency of analytical methods used in the development and testing of pharmaceutical products.
Drug Formulation and Development
The compound is used in the design of novel drug formulations, such as oral disintegrating tablets (ODTs), which are intended to improve the bioavailability of poorly absorbed drugs . This application is crucial in enhancing the effectiveness of medications that require rapid onset of action.
Chemical Biology and Biochemistry
In chemical biology, Dehydro Loperamide can be utilized as a precursor or an intermediate for synthesizing various bioactive molecules. It may be involved in the synthesis of compounds with potential antibacterial, antiviral, or anti-inflammatory properties .
Military Medicine
The compound has been mentioned in the context of military medicine, where it is included in the list of essential medicines for treating conditions like diarrhea in soldiers exposed to hostile environments . This highlights its importance in strategic medical supplies and readiness.
作用機序
Target of Action
Dehydro Loperamide primarily targets the mu-opioid receptors expressed on the circular and longitudinal intestinal muscle . These receptors play a crucial role in controlling intestinal motility and fluid secretion, thereby influencing the overall function of the gastrointestinal system.
Mode of Action
Upon binding to the mu-opioid receptors, Dehydro Loperamide triggers the recruitment of G-protein receptor kinases . This activation initiates downstream molecular cascades that inhibit enteric nerve activity . By inhibiting the excitability of these neurons, Dehydro Loperamide effectively suppresses gastrointestinal motility .
Biochemical Pathways
The biochemical pathways affected by Dehydro Loperamide primarily involve the mu-opioid receptor signaling pathway . The activation of this pathway leads to a decrease in the excitability of enteric neurons, resulting in reduced intestinal motility . This mechanism is crucial for the drug’s antidiarrheal effects.
Pharmacokinetics
The pharmacokinetics of Dehydro Loperamide involve several key processes, including absorption, distribution, metabolism, and excretion (ADME). The compound is known to have poor absorption and distribution, with poor penetration into the brain . It is metabolized in the liver via oxidative N-demethylation, involving CYP2C8 and CYP3A4 as major enzymes, and CYP2B6 and CYP2D6 as minor ones . The majority of the compound is excreted in the feces .
Result of Action
The primary result of Dehydro Loperamide’s action is the reduction of diarrhea symptoms . By inhibiting the excitability of enteric neurons, the drug decreases intestinal motility, prolongs transit time, reduces fecal volume, increases viscosity, and diminishes fluid and electrolyte loss . This leads to a significant relief from diarrhea, including Travelers’ Diarrhea .
Action Environment
The action, efficacy, and stability of Dehydro Loperamide can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP2C8 and CYP3A4 can affect the metabolism of Dehydro Loperamide, potentially altering its efficacy and side effect profile . Furthermore, individual variations in the expression and function of mu-opioid receptors and metabolic enzymes can also impact the drug’s effects.
特性
IUPAC Name |
4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31ClN2O/c1-31(2)28(33)29(25-9-5-3-6-10-25,26-11-7-4-8-12-26)19-22-32-20-17-24(18-21-32)23-13-15-27(30)16-14-23/h3-17H,18-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHAGHSPKICYQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CCN1CCC(=CC1)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210188 | |
| Record name | 4-(4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl)-N,N-dimethyl-2,2-diphenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl)-N,N-dimethyl-2,2-diphenylbutanamide | |
CAS RN |
61299-42-1 | |
| Record name | Loperamide hydrochloride specified impurity H [EP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061299421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl)-N,N-dimethyl-2,2-diphenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-(4-CHLOROPHENYL)-3,6-DIHYDROPYRIDIN-1(2H)-YL)-N,N-DIMETHYL-2,2-DIPHENYLBUTANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9HO1M7AY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[[(2,4-Difluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole methanesulfonate](/img/structure/B194801.png)






![2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one](/img/structure/B194824.png)
